molecular formula C22H32O3 B1245477 8-Hdohe

8-Hdohe

Cat. No. B1245477
M. Wt: 344.5 g/mol
InChI Key: ZHBVYDMSPDDAKE-VTIZNUJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-HDoHE is a hydroxydocosahexaenoic acid that consists of 4Z,6E,10Z,13Z,16Z,19Z-docosahexaenoic acid bearing an additional 8-hydroxy substituent. It has a role as a metabolite.

Scientific Research Applications

8OHdG as a Marker for Huntington Disease Progression

  • A study by Long et al. (2012) found that leukocyte 8OHdG levels, indicative of oxidative stress and mitochondrial dysfunction, increased with proximity to HD diagnosis in patients. This suggests 8OHdG's potential as a robust clinical biomarker for HD progression (Long et al., 2012).

Controversy in Biomarker Utility

  • However, Borowsky et al. (2013) argued that plasma 8OHdG levels do not serve as effective biomarkers for the state or progression of HD, highlighting the importance of rigorous methodological standards in biomarker research (Borowsky et al., 2013).

Methodological Insights for Future Biomarker Studies

  • In a similar vein, another study underscored the challenges in using 8OHdG as a biomarker for HD, emphasizing the need for blinded sample analyses, independent analytical methods, and strict quality control to avoid errors that have previously hindered the accuracy of such analyses (Borowsky et al., 2012).

Oxidative DNA Damage and RNA Oxidation in Alzheimer's Disease

  • Nunomura et al. (1999) provided evidence of increased RNA oxidation, marked by 8OHG, in vulnerable neurons in Alzheimer's disease (AD), suggesting a significant role for oxidative stress in AD pathology (Nunomura et al., 1999).

properties

Product Name

8-Hdohe

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(4Z,6E,10Z,13Z,16Z,19Z)-8-hydroxydocosa-4,6,10,13,16,19-hexaenoic acid

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-21(23)19-16-13-14-17-20-22(24)25/h3-4,6-7,9-10,12-16,19,21,23H,2,5,8,11,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,14-13-,15-12-,19-16+

InChI Key

ZHBVYDMSPDDAKE-VTIZNUJUSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CC(/C=C/C=C\CCC(=O)O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC(C=CC=CCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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